3-(3,3-Dimethylbutyl)piperidin-3-ol
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Overview
Description
3-(3,3-Dimethylbutyl)piperidin-3-ol is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . This compound is notable for its unique structure, which includes a 3,3-dimethylbutyl group attached to the piperidine ring, making it a valuable building block in organic synthesis and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethylbutyl)piperidin-3-ol typically involves the cyclization of appropriate precursors. One common method is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another approach is the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride (SOCl2), which avoids the need for classical N-protection/O-activation/cyclization/deprotection sequences .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve continuous flow reactions, which provide a scalable and efficient means of synthesis. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow setup can yield various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities .
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Dimethylbutyl)piperidin-3-ol can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
3-(3,3-Dimethylbutyl)piperidin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of biological pathways and mechanisms.
Medicine: Piperidine derivatives are crucial in drug design and development, with applications in treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 3-(3,3-Dimethylbutyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure without the 3,3-dimethylbutyl group.
Piperidinone: Contains a carbonyl group in place of the hydroxyl group.
Spiropiperidines: Feature a spirocyclic structure with additional rings fused to the piperidine core.
Uniqueness
3-(3,3-Dimethylbutyl)piperidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,3-dimethylbutyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C11H23NO |
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Molecular Weight |
185.31 g/mol |
IUPAC Name |
3-(3,3-dimethylbutyl)piperidin-3-ol |
InChI |
InChI=1S/C11H23NO/c1-10(2,3)6-7-11(13)5-4-8-12-9-11/h12-13H,4-9H2,1-3H3 |
InChI Key |
LXGJHWYXIUPRQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCC1(CCCNC1)O |
Origin of Product |
United States |
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